2-Chloro-1-(2,3-difluorophenyl)ethanone
Overview
Description
2-Chloro-1-(2,3-difluorophenyl)ethanone is an organic compound characterized by a chloro group and two fluorine atoms on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the Friedel-Crafts acylation reaction. In this process, 2,3-difluorobenzene is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the reagents.
Industrial Production Methods: On an industrial scale, the synthesis of 2-Chloro-1-(2,3-difluorophenyl)ethanone may involve continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize the reaction efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Substitution reactions at the chloro or fluorine positions can lead to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing the ketone group.
Substitution: Nucleophiles such as Grignard reagents can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-Chloro-1-(2,3-difluorophenyl)ethanoic acid
Reduction: 2-Chloro-1-(2,3-difluorophenyl)ethanol
Substitution: Various derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: In organic chemistry, 2-Chloro-1-(2,3-difluorophenyl)ethanone is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in various synthetic pathways.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor binding assays. Its structural similarity to certain biological molecules allows it to be used as a probe in biochemical studies.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties. These derivatives may exhibit biological activity that could be useful in drug development.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals. Its unique chemical properties make it suitable for various applications in material science and manufacturing.
Mechanism of Action
The mechanism by which 2-Chloro-1-(2,3-difluorophenyl)ethanone exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
2-Chloro-1-(3,4-difluorophenyl)ethanone
2-Chloro-1-(2,4-difluorophenyl)ethanone
2-Chloro-1-(2,5-difluorophenyl)ethanone
Uniqueness: 2-Chloro-1-(2,3-difluorophenyl)ethanone is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which influences its reactivity and biological activity. This positional difference can lead to variations in the compound's behavior compared to its analogs.
Properties
IUPAC Name |
2-chloro-1-(2,3-difluorophenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O/c9-4-7(12)5-2-1-3-6(10)8(5)11/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIRNNQCNIDIIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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